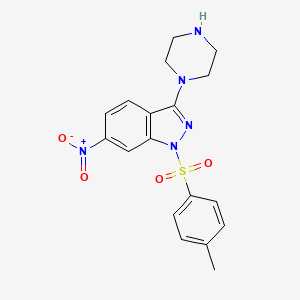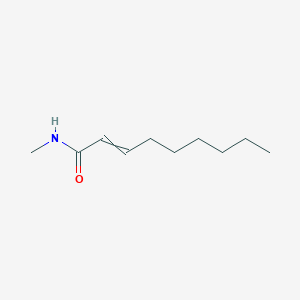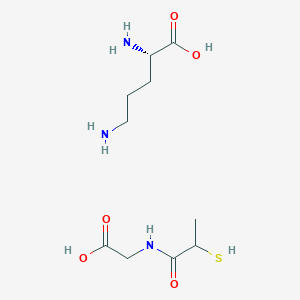
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a piperazine moiety attached to an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indazole core using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the nitro-indazole intermediate with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Substitution: Finally, the piperazine moiety is attached through a nucleophilic substitution reaction, typically using piperazine and a suitable leaving group on the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Thiol Derivatives: Formed by the reduction of the sulfonyl group.
Substituted Piperazine Derivatives: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is employed as a tool to probe biological systems and to study the mechanisms of action of related compounds.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonyl group are key functional groups that contribute to its biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)-3-(piperazin-1-yl)-1H-indazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(4-Methylbenzene-1-sulfonyl)-6-amino-3-(piperazin-1-yl)-1H-indazole: Contains an amino group instead of a nitro group, leading to different properties.
1-(4-Methylbenzene-1-sulfonyl)-3-(morpholin-4-yl)-1H-indazole: Contains a morpholine ring instead of a piperazine ring, which may affect its interaction with biological targets.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is unique due to the presence of both the nitro group and the piperazine moiety, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
921224-94-4 |
|---|---|
Fórmula molecular |
C18H19N5O4S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-6-nitro-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-12-14(23(24)25)4-7-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3 |
Clave InChI |
HWQCDRGNSKAHMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)N4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)



![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)




![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

